An In-Depth Technical Guide to 1,5-Diphenylcarbazide: Chemical Properties and Structure
An In-Depth Technical Guide to 1,5-Diphenylcarbazide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Diphenylcarbazide (DPC) is a chemical compound recognized for its utility as a sensitive and selective chromogenic reagent.[1] This technical guide provides a comprehensive overview of its core chemical properties, structure, and key experimental applications. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound in their work.
Chemical Properties
1,5-Diphenylcarbazide is a white to cream-colored crystalline powder or flakes.[2] It is stable under normal conditions but is sensitive to light.[2] It is incompatible with strong oxidizing agents.[2]
Quantitative Data Summary
| Property | Value | Reference(s) |
| IUPAC Name | 1,3-dianilinourea | [3] |
| Synonyms | DPC, 1,5-Diphenylcarbohydrazide, sym-Diphenylcarbazide | [4] |
| CAS Number | 140-22-7 | [1] |
| Molecular Formula | C₁₃H₁₄N₄O | [3] |
| Molecular Weight | 242.28 g/mol | [3] |
| Melting Point | 170-175 °C | [2] |
| Boiling Point | 385.1°C (estimated) | [2] |
| Density | 1.31 g/cm³ | [4] |
| pKa | 9.98 ± 0.43 (Predicted) | [2] |
| Solubility | Scarcely soluble in water; readily soluble in organic solvents like acetone, hot ethanol, and acetic acid. | [5] |
Chemical Structure
The chemical structure of 1,5-Diphenylcarbazide features a central urea (B33335) moiety bonded to two phenylhydrazine (B124118) groups. This structure is key to its reactivity, particularly its ability to undergo oxidation and subsequent complexation with metal ions.
Caption: Chemical structure of 1,5-Diphenylcarbazide.
Tautomerism: Keto-Enol Forms
Like many carbonyl-containing compounds, 1,5-Diphenylcarbazide can exist in tautomeric forms, specifically keto and enol forms. The keto form is generally more stable. The equilibrium between these forms can be influenced by factors such as solvent polarity and pH.[6][7] The enol form is characterized by the presence of a hydroxyl group and a carbon-carbon double bond.
Caption: Keto-Enol tautomerism of 1,5-Diphenylcarbazide.
Experimental Protocols
Synthesis of 1,5-Diphenylcarbazide
A common method for the synthesis of 1,5-Diphenylcarbazide involves the reaction of phenylhydrazine with urea.[1][8]
Materials:
-
Phenylhydrazine
-
Urea
-
Xylene (solvent)
Procedure:
-
A mixture of phenylhydrazine and urea is refluxed in xylene.[8]
-
The reaction is typically carried out for an extended period, for example, 32 hours.[8]
-
After reflux, the mixture is allowed to cool, often left overnight, to allow for the crystallization of the product.[8]
-
The crude product is then purified. Purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
Reaction Mechanism: The synthesis proceeds through the nucleophilic attack of phenylhydrazine on the carbonyl carbon of urea, followed by the elimination of ammonia.
Caption: Synthesis of 1,5-Diphenylcarbazide from phenylhydrazine and urea.
Spectrophotometric Determination of Chromium(VI)
1,5-Diphenylcarbazide is widely used for the colorimetric determination of hexavalent chromium (Cr(VI)).[9] The method is based on the redox reaction between Cr(VI) and DPC in an acidic medium. DPC is oxidized to 1,5-diphenylcarbazone, and Cr(VI) is reduced to Cr(III). The resulting Cr(III) then forms a stable, intensely colored red-violet complex with the diphenylcarbazone.[9] The absorbance of this complex is measured spectrophotometrically.
Materials:
-
1,5-Diphenylcarbazide (DPC) solution (e.g., 0.25% w/v in acetone)
-
Sulfuric acid (H₂SO₄) or Phosphoric acid (H₃PO₄) solution for acidification
-
Standard Cr(VI) solution
-
Spectrophotometer
Procedure:
-
Sample Preparation: An aliquot of the sample containing Cr(VI) is taken.
-
Acidification: The sample is acidified using sulfuric or phosphoric acid.
-
Color Development: A freshly prepared solution of 1,5-Diphenylcarbazide is added to the acidified sample. A red-violet color develops in the presence of Cr(VI).
-
Absorbance Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax), which is approximately 540 nm, using a spectrophotometer.
-
Quantification: The concentration of Cr(VI) in the sample is determined by comparing its absorbance to a calibration curve prepared using standard Cr(VI) solutions.
Reaction with Chromium(VI):
Caption: Reaction pathway of 1,5-Diphenylcarbazide with Chromium(VI).
Analytical Workflow:
Caption: Analytical workflow for Chromium(VI) determination.
Conclusion
1,5-Diphenylcarbazide remains a vital reagent in analytical chemistry, particularly for the detection and quantification of heavy metals like chromium. Its distinct chemical properties and reactivity, rooted in its unique structure, enable sensitive and reliable analyses. The experimental protocols outlined in this guide provide a foundation for its practical application in research and industrial settings. Further investigations into its tautomeric forms and the development of novel applications continue to be areas of active research.
References
- 1. 1,5-Diphenylcarbazide | 140-22-7 | Benchchem [benchchem.com]
- 2. 1,5-Diphenylcarbazide CAS#: 140-22-7 [m.chemicalbook.com]
- 3. Buy 1,5-Diphenylcarbazide | 140-22-7 | >98% [smolecule.com]
- 4. 1,5-二苯卡巴肼,ACS 试剂 C6H5NHNHCONHNHC6H5 [sigmaaldrich.com]
- 5. Diphenylcarbazide - Wikipedia [en.wikipedia.org]
- 6. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,5-Diphenylcarbazide synthesis - chemicalbook [chemicalbook.com]
- 9. journal.gnest.org [journal.gnest.org]
